molecular formula C12H17NO4S B3060144 Methyl 4-(N-isopropylmethanesulfonamido)benzoate CAS No. 1820686-46-1

Methyl 4-(N-isopropylmethanesulfonamido)benzoate

Cat. No.: B3060144
CAS No.: 1820686-46-1
M. Wt: 271.33
InChI Key: XVZINPUOUPOQAV-UHFFFAOYSA-N
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Description

Methyl 4-(N-isopropylmethanesulfonamido)benzoate is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(N-isopropylmethanesulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with isopropylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-isopropylmethanesulfonamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(N-isopropylmethanesulfonamido)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(N-isopropylmethanesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and proteins. This can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(N-methylmethanesulfonamido)benzoate
  • Methyl 4-(N-ethylmethanesulfonamido)benzoate
  • Methyl 4-(N-propylmethanesulfonamido)benzoate

Uniqueness

Methyl 4-(N-isopropylmethanesulfonamido)benzoate is unique due to its specific isopropyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkyl groups .

Properties

IUPAC Name

methyl 4-[methylsulfonyl(propan-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)13(18(4,15)16)11-7-5-10(6-8-11)12(14)17-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZINPUOUPOQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157893
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-46-1
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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